2,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}quinoline-3-carboxamide
Overview
Description
2,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}quinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK1120212 or trametinib and belongs to the class of drugs known as MEK inhibitors. The MEK pathway is a critical signaling pathway involved in cell proliferation and survival, making MEK inhibitors an attractive target for cancer therapy.
Scientific Research Applications
2,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of MEK1/2, which are critical components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival.
Mechanism of Action
2,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}quinoline-3-carboxamide inhibits the activity of MEK1/2 by binding to the ATP-binding site of the kinase. This prevents the phosphorylation of downstream targets, including ERK1/2, which are critical for cell proliferation and survival. Inhibition of the MEK pathway leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including melanoma, lung cancer, and pancreatic cancer. It has also been shown to enhance the efficacy of other cancer treatments, including chemotherapy and immunotherapy. In clinical trials, this compound has been shown to be effective in the treatment of melanoma and non-small cell lung cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 2,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}quinoline-3-carboxamide is its high potency and specificity for MEK1/2. This makes it a valuable tool for studying the MEK pathway and its role in cancer. However, its potency can also be a limitation, as it may cause off-target effects and toxicity at high doses. Additionally, the use of this compound in lab experiments requires careful consideration of its solubility and stability, as well as its potential interactions with other compounds.
Future Directions
There are several future directions for the study of 2,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}quinoline-3-carboxamide. One area of interest is the development of combination therapies that incorporate MEK inhibitors with other cancer treatments, such as immunotherapy and targeted therapies. Another area of research is the identification of biomarkers that can predict response to MEK inhibitors, which can help to personalize cancer treatment. Additionally, the use of this compound in other disease areas, such as autoimmune disorders and neurodegenerative diseases, is an area of active investigation.
Properties
IUPAC Name |
2,6-dimethyl-N-[2-[methyl(methylsulfonyl)amino]ethyl]quinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-5-6-15-13(9-11)10-14(12(2)18-15)16(20)17-7-8-19(3)23(4,21)22/h5-6,9-10H,7-8H2,1-4H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEQDDAOCDPUCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NCCN(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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